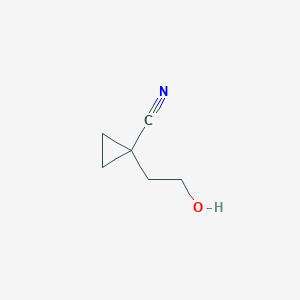

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMCQNMBFLPELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Structure, Analysis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile, a bifunctional molecule of significant interest in modern medicinal chemistry. The unique combination of a strained cyclopropane ring, a reactive nitrile group, and a hydroxyl moiety makes this compound a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document delineates its chemical structure, explores its physicochemical properties, and offers detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, we delve into its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs), providing field-proven insights for researchers in drug development. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction: The Strategic Value of Cyclopropane Scaffolds in Medicinal Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, is a privileged motif in drug design. Its inherent ring strain (approximately 27.5 kcal/mol) and unique electronic properties, characterized by sp²-hybridized character in its C-C bonds, impart a rigid, three-dimensional conformation to molecules.[1][2] This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1] Moreover, the cyclopropyl group is often introduced to improve metabolic stability, as it is resistant to common metabolic pathways that degrade linear alkyl chains.[3]

Concurrently, the nitrile functional group has become increasingly prevalent in pharmaceuticals, with over 30 nitrile-containing drugs approved by the FDA. The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can enhance a molecule's pharmacokinetic profile.

This compound (Figure 1) synergistically combines these features with a terminal hydroxyl group, providing a reactive handle for further chemical elaboration. This trifecta of functionalities makes it an exceptionally useful building block, particularly for the construction of PROTACs, where it can serve as a rigid and versatile component of the linker that connects a target protein binder to an E3 ligase ligand.[4][5]

Figure 1: Chemical Structure of this compound

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1849196-57-1 | [6] |

| Molecular Formula | C₆H₉NO | [6] |

| Molecular Weight | 111.14 g/mol | [6] |

| Purity (Typical) | ≥97% | [5] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred |

| Storage | Store at room temperature | [6] |

| SMILES | OCCC1(CC1)C#N | [6] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | [6] |

| Predicted LogP | 0.67258 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Table 1: Physicochemical Properties of this compound.

The molecule's modest molecular weight and balanced LogP suggest good "rule-of-five" compliance, making it an attractive component for drug candidates. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile nitrogen and hydroxyl oxygen) allows for versatile interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the nucleophilic opening of ethylene oxide by the carbanion of cyclopropanecarbonitrile. This approach is favored for its atom economy and the direct installation of the hydroxyethyl moiety.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a laboratory setting. All operations involving strong bases and reactive electrophiles must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

-

Cyclopropanecarbonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethylene Oxide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Generation of the Cyclopropyl Anion

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Add cyclopropanecarbonitrile (1.0 equivalent) dropwise to the LDA solution, again maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete deprotonation.

Causality: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to quantitatively form the cyclopropyl carbanion without competing side reactions.[7]

Step 2: Reaction with Ethylene Oxide and Workup

-

Bubble ethylene oxide (1.5 equivalents) through the solution of the cyclopropyl anion at -78 °C. Alternatively, a pre-condensed solution of ethylene oxide in cold THF can be added.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Causality: The reaction is allowed to warm to facilitate the nucleophilic attack on the less reactive ethylene oxide. An aqueous workup with a mild acid like NH₄Cl protonates the resulting alkoxide and neutralizes any remaining base.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

-

Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent gradient.

-

Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to be ≥97% for use in sensitive applications.

Analytical Characterization

Comprehensive spectroscopic analysis is required to confirm the structure and purity of this compound. While primary spectral data is not publicly available, the expected spectral features can be predicted based on the known effects of its constituent functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR Spectroscopy (Predicted):

-

Cyclopropane Protons: The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets in the highly shielded region of the spectrum, typically between δ 0.8-1.5 ppm.[9]

-

Ethyl Protons (-CH₂-CH₂-): The two methylene groups of the hydroxyethyl side chain will be distinct. The methylene group adjacent to the cyclopropane ring (-C-CH₂-) will likely appear as a triplet around δ 1.8-2.2 ppm. The methylene group bearing the hydroxyl group (-CH₂-OH) is expected to be further downfield, appearing as a triplet around δ 3.6-3.9 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically between δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Nitrile Carbon (-CN): The carbon of the nitrile group will appear in the characteristic downfield region for nitriles, around δ 120-125 ppm.[3]

-

Hydroxymethyl Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected around δ 60-65 ppm.[3]

-

Ethyl Methylene Carbon (-C-CH₂-): The other methylene carbon of the ethyl chain will likely be found around δ 35-40 ppm.

-

Quaternary Cyclopropane Carbon (-C(CN)-): The quaternary carbon of the cyclopropane ring will be relatively deshielded, appearing around δ 20-25 ppm.

-

Cyclopropane Methylene Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will be highly shielded, appearing upfield around δ 10-15 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Expected Intensity |

| ~3400 (broad) | O-H | Stretching | Strong |

| ~2950-2850 | C-H (alkyl) | Stretching | Medium-Strong |

| ~2250 | C≡N | Stretching | Medium, Sharp |

| ~1050 | C-O | Stretching | Strong |

Table 2: Predicted IR Absorption Frequencies for this compound.

The presence of a strong, broad absorption around 3400 cm⁻¹ (O-H stretch), a sharp peak around 2250 cm⁻¹ (C≡N stretch), and a strong band around 1050 cm⁻¹ (C-O stretch) would be key diagnostic signals confirming the structure.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 111.14.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 93 ([M-18]⁺) corresponding to the loss of a water molecule from the hydroxyl group.

-

Alpha-Cleavage: Cleavage of the C-C bond between the two methylene groups of the ethyl chain, leading to a fragment corresponding to the loss of a CH₂OH radical (m/z 80, [M-31]⁺).

-

Cleavage of the Ethyl Group: Cleavage of the bond between the cyclopropane ring and the ethyl group, resulting in a fragment at m/z 67, corresponding to the cyclopropanecarbonitrile cation.

-

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery: A Key Linker for PROTACs

The primary and most compelling application for this compound is as a building block for PROTACs.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[12]

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is an ideal linker component for several reasons:

-

Rigidity: The cyclopropane ring provides conformational constraint, which can help to optimize the orientation of the two ligands for effective ternary complex formation.

-

Bifunctionality: The terminal hydroxyl group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through standard ester or ether linkages. The nitrile group can be retained for its physicochemical benefits or hydrolyzed to a carboxylic acid or reduced to an amine for alternative conjugation strategies.

-

Vectorial Properties: The defined stereochemistry and rigidity of the cyclopropane scaffold allow for precise control over the exit vector of the linker, which is a key parameter in PROTAC design.

Figure 4: Schematic representation of a PROTAC molecule highlighting the role of the linker.

Safety and Handling

As a nitrile-containing compound, this compound should be handled with appropriate safety precautions. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[13]

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of any vapors.[13]

-

Incompatibilities: Store away from strong acids and oxidizing agents. Contact with strong acids can potentially liberate hydrogen cyanide gas.[14]

-

Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local regulations. Contaminated materials should be decontaminated with a 10% bleach solution before disposal.[14]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, derived from the cyclopropane ring and nitrile group, combined with the synthetic handle of a primary alcohol, make it particularly well-suited for the design of linkers in targeted protein degraders. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its analysis. As the field of targeted protein degradation continues to expand, the strategic use of such well-designed building blocks will be paramount in the development of the next generation of therapeutics.

References

- (Reference to a general organic chemistry textbook discussing cyclopropane strain, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.)

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.

- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.

- (Reference to a relevant organic synthesis journal, e.g., Organic Syntheses, for general procedures.)

- (Reference to a relevant medicinal chemistry review on PROTACs.)

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

- (Reference to a review on the biological activities of n

- PubChem. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- (Reference to a standard organic synthesis procedure, e.g.

- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1426-1455.

- Sala, M., et al. (2011). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Chemistry & Biodiversity, 8(9), 1545-1556.

- (Reference to a review on recent advances in targeted protein degraders.)

-

Asinex. (n.d.). Linkers - Protein Degraders. Retrieved from [Link]

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- BenchChem. (2025). Methodological Guide for the Theoretical and Computational Study of Substituted Cyclopropanes.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- PubChemLite. (n.d.). 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile (C7H11NO).

- Kwan, E. E. (2012). Lecture 3: Coupling Constants.

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

- PubChem. (n.d.). 2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis.

- Tong, B., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Pharmacology, 12, 796320.

- Nomura, D. K., et al. (2024). Chemoproteomic Covalent Ligand Discovery as the PROTAC-gonist: The Future of Targeted Degradation Medicines. ACS Central Science, 10(7), 1285-1287.

- Farnaby, W., et al. (2023). PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy.

- Ciulli, A., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 65(13), 8753-8771.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane.

- (Reference to a theoretical study on NMR chemical shifts, e.g.

- (Reference to a detailed NMR theory resource.)

- (Reference to a patent on purific

- (Reference to a patent on purific

- (Reference to a patent on cyclopropane deriv

- (Reference to a patent on cyclopropyl acrylic deriv

Sources

- 1. 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide | C6H11NO2 | CID 68929928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labsolu.ca [labsolu.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile(1849196-57-1) 1H NMR spectrum [chemicalbook.com]

- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. www1.udel.edu [www1.udel.edu]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile | 1849196-57-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile , a molecule of interest in medicinal chemistry and organic synthesis. Given the current limited availability of public experimental spectra for this specific compound, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by presenting a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a virtual blueprint for the identification and characterization of this molecule.

Molecular Structure and Key Spectroscopic Features

This compound (Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The strained cyclopropane ring, the polar nitrile group, and the hydroxyethyl side chain each contribute characteristic signals that can be elucidated through various spectroscopic techniques. Understanding the interplay of these features is paramount for unambiguous structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the ethyl chain protons, and the hydroxyl proton. The strained nature of the cyclopropane ring typically results in upfield shifts for the ring protons compared to acyclic alkanes.[2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Cyclopropane CH₂ (diastereotopic) | 0.8 - 1.2 | Multiplet | 4H | The four protons on the two CH₂ groups of the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet. |

| -CH₂-CH₂OH | 1.8 - 2.0 | Triplet | 2H | Methylene group adjacent to the cyclopropane ring. |

| -CH₂-OH | 3.6 - 3.8 | Triplet | 2H | Methylene group attached to the hydroxyl group, deshielded by the oxygen atom. |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The presence of the nitrile group and the quaternary carbon of the cyclopropane ring are key features to observe. The carbon atoms of the cyclopropane ring are expected to be shifted significantly upfield.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Cyclopropane C (CN)(CH₂CH₂OH) | 20 - 30 | Quaternary carbon of the cyclopropane ring, attached to the nitrile and ethyl groups. |

| Cyclopropane C H₂ | 10 - 20 | The two equivalent methylene carbons of the cyclopropane ring. |

| -C H₂-CH₂OH | 35 - 45 | Methylene carbon adjacent to the cyclopropane ring. |

| -C H₂-OH | 60 - 70 | Methylene carbon attached to the hydroxyl group, deshielded by the oxygen atom. |

| -C N | 115 - 125 | Carbon of the nitrile group. |

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(Dissolve in CDCl₃ or DMSO-d₆)"]; B [label="¹H NMR Acquisition"]; C [label="¹³C NMR Acquisition"]; D [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; E [label="Spectral Analysis\n(Chemical Shift, Integration, Multiplicity)"]; F [label="Structure Elucidation"];

A -> B -> D; A -> C -> D; D -> E -> F; }

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted based on characteristic group frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of the hydroxyl group, the broadness is due to hydrogen bonding. |

| C-H stretch (cyclopropane) | 3000 - 3100 | Medium | The C-H stretching vibrations of the strained cyclopropane ring typically appear at slightly higher wavenumbers than those of alkanes.[5] |

| C-H stretch (alkane) | 2850 - 3000 | Medium | C-H stretching vibrations of the ethyl side chain. |

| C≡N stretch | 2240 - 2260 | Medium, Sharp | The nitrile group gives a characteristic sharp absorption in this region. For saturated nitriles, this peak is typically in the 2260-2240 cm⁻¹ range.[6] |

| C-O stretch | 1050 - 1150 | Strong | Stretching vibration of the carbon-oxygen single bond in the primary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

| m/z | Predicted Ion | Notes |

| 111 | [M]⁺ | Molecular ion peak. |

| 110 | [M-H]⁺ | Loss of a hydrogen atom. |

| 94 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 82 | [M-CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 80 | [M-CH₂CH₂OH]⁺ | Loss of the hydroxyethyl radical. |

| 68 | [C₄H₆N]⁺ | Fragmentation involving the cyclopropane ring and nitrile group. |

| 54 | [C₃H₄N]⁺ | Further fragmentation of the nitrile-containing fragment. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation, a common fragment for cyclopropane-containing molecules.[7] |

graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; M [label="[C₆H₉NO]⁺\n(m/z 111)"]; F1 [label="[M-CH₂OH]⁺\n(m/z 82)"]; F2 [label="[M-CH₂CH₂OH]⁺\n(m/z 80)"]; F3 [label="[C₃H₅]⁺\n(m/z 41)"];

M -> F1 [label="-CH₂OH"]; M -> F2 [label="-CH₂CH₂OH"]; M -> F3 [label="Ring Fragmentation"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a robust, predicted spectroscopic profile of this compound. By leveraging established principles of NMR, IR, and MS, researchers can use this information to guide the synthesis, purification, and characterization of this and structurally related compounds. The detailed analysis of expected chemical shifts, vibrational frequencies, and fragmentation patterns serves as a valuable reference for confirming the identity and purity of this molecule in a research and development setting.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Retrieved from [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile (CAS No. 1849196-57-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. Drawing upon available data and established principles of organic chemistry, we will explore its physicochemical properties, plausible synthetic routes, and its emerging role as a key building block in the synthesis of novel therapeutics, particularly in the field of protein degradation.

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, a three-membered carbocycle, has garnered considerable attention in contemporary drug design. Its rigid, strained structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a cyclopropyl group can also improve a drug candidate's metabolic stability and pharmacokinetic profile by blocking sites of metabolism.[1] this compound is a bifunctional molecule that incorporates this valuable cyclopropyl scaffold along with a hydroxyl and a nitrile group, offering multiple points for chemical modification and elaboration. Its classification by suppliers as a "Protein Degrader Building Block" suggests its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development. The following table summarizes its key properties based on data from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1849196-57-1 | [2][3][4][5][6] |

| Molecular Formula | C₆H₉NO | [3][4][5] |

| Molecular Weight | 111.14 g/mol | [4][5] |

| Purity | ≥97% to ≥98% | [2][3][4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Storage | Room temperature | [2][3][4] |

| SMILES | OCCC1(CC1)C#N | [5] |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | [5] |

| logP | 0.67258 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

-

¹H NMR: Resonances in the aliphatic region corresponding to the cyclopropyl and ethyl protons, with a distinct triplet for the methylene group adjacent to the hydroxyl group and another triplet for the methylene group attached to the cyclopropane ring. The cyclopropyl protons would appear as complex multiplets in the upfield region.

-

¹³C NMR: Signals for the quaternary cyclopropyl carbon, the nitrile carbon, the two methylene carbons of the ethyl group, and the two equivalent methylene carbons of the cyclopropane ring.

-

IR Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

While a specific, published synthetic procedure for this compound was not identified, a plausible and efficient synthetic strategy can be devised based on established methods for the synthesis of substituted cyclopropanes. A logical approach would involve the Michael-initiated ring closure (MIRC) reaction.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable Michael acceptor and a nucleophile, as illustrated in the following conceptual workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be optimized and validated under appropriate laboratory conditions.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of a suitable nitrile-stabilized carbanion precursor, such as malononitrile, in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the carbanion. Stir the mixture at this temperature for 30 minutes.

-

Michael Addition: Add a solution of a protected 2-haloethanol, for example, 2-(tert-butyldimethylsilyloxy)ethyl bromide, in THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitored by TLC).

-

Cyclization: The intramolecular cyclization may occur spontaneously or may require heating. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: If a protecting group was used for the hydroxyl functionality, it should be removed at this stage. For a TBDMS group, treatment with tetrabutylammonium fluoride (TBAF) in THF would be appropriate.

-

Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Development: A Protein Degrader Building Block

The designation of this compound as a "Protein Degrader Building Block" points to its potential use in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule can serve as a versatile scaffold in PROTAC design. The hydroxyl group provides a handle for linking to a ligand that binds to an E3 ligase (e.g., VHL or Cereblon), while the nitrile group can be a precursor to other functional groups or be incorporated into a ligand that binds to the protein of interest. The cyclopropane unit provides a rigid spacer that can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.

Conceptual Workflow in PROTAC Synthesis

The following diagram illustrates the conceptual role of this compound in the assembly of a PROTAC.

Caption: Role of the scaffold in PROTAC synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its functional groups, appropriate safety precautions should be taken. The nitrile group suggests potential toxicity if ingested or absorbed through the skin, similar to other organic nitriles. The compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising chemical entity for advanced applications in drug discovery and development. Its unique combination of a rigid cyclopropyl core with versatile hydroxyl and nitrile functionalities makes it an attractive building block, particularly for the synthesis of targeted protein degraders. While detailed experimental data in the peer-reviewed literature is currently sparse, the foundational principles of organic chemistry and the information available from chemical suppliers provide a solid basis for its exploration and utilization in the pursuit of novel therapeutics.

References

-

1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]

-

Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health. [Link]

-

Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health. [Link]

-

Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

-

Synthesis of cyclopropanes via organoiron methodology: preparation of 2-(2′-carboxy-3′-ethylcyclopropyl)glycine. e-Publications@Marquette. [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. National Institutes of Health. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile, min 97%, 1 gram. CP Lab Safety. [Link]

- EP2626350A1 - Cyclopropane compound - Google Patents.

-

1-(2-Hydroxyethyl)cyclopropane-1-carboxamide | C6H11NO2 | CID 68929928 - PubChem. PubChem. [Link]

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majthoub/0b6b3e8a4a5f3e9c8d5a7d1f4b8c7e9e8e2e2e1c]([Link]

- DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google Patents.

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. PubMed. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile | 1849196-57-1 [chemicalbook.com]

- 7. 1‐(2‐hydroxyethyl)cyclopropane‐1‐carbonitrile(1849196-57-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Unique Properties of the Cyclopropane Ring in Medicinal Chemistry

Abstract

The cyclopropane ring, once viewed as a mere chemical curiosity due to its inherent strain, has firmly established itself as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties and rigid, three-dimensional structure offer drug designers a remarkable scaffold to address multifaceted challenges in drug discovery, from enhancing potency and selectivity to fine-tuning pharmacokinetic profiles. This guide provides an in-depth exploration of the core principles that make the cyclopropane motif an indispensable component in the development of next-generation therapeutics. We will dissect its fundamental physicochemical nature, explore its strategic applications as a conformational locking device and metabolic shield, and detail its role as a versatile bioisostere. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic deployment of this remarkable carbocycle.

Chapter 1: The Physicochemical Soul of Cyclopropane: More Than Just a Strained Ring

The utility of the cyclopropane ring in medicinal chemistry stems directly from its unique electronic and structural characteristics, which deviate significantly from those of larger cycloalkanes and acyclic systems. Understanding these fundamentals is paramount to rationally exploiting their benefits in drug design.

Unique Stereoelectronic Properties

The defining feature of cyclopropane is its significant ring strain, a consequence of compressing the C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°. This strain forces the carbon-carbon bonding orbitals to bend outwards, resulting in what is known as "bent bonds".[1] These bonds possess a high degree of p-character, making them electronically similar to π-bonds in alkenes.[2][3] This enhanced p-character has several critical consequences:

-

Olefin-like Behavior: The cyclopropane ring can interact with biological targets in ways that mimic double bonds, participating in non-covalent interactions and influencing molecular recognition.[1]

-

Shorter, Stronger Bonds: The C-C bonds are relatively short (approx. 1.51 Å), and the C-H bonds are shorter and stronger than those in other alkanes, contributing to the ring's overall stability in certain contexts.[2][3][4]

-

Electronic Influence: The ring can act as an electron-donating group, influencing the pKa of adjacent functional groups, which can be crucial for modulating a drug's solubility, permeability, and target engagement.[2]

Conformational Rigidity: A Pre-organized Scaffold

Unlike flexible alkyl chains that can adopt numerous conformations, the three carbon atoms of a cyclopropane ring are coplanar and rigid.[2] This inherent rigidity is a cornerstone of its utility in drug design.[1] By incorporating a cyclopropane unit, chemists can lock a portion of a molecule into a specific, desired three-dimensional arrangement.[5] This "conformational locking" minimizes the entropic penalty upon binding to a biological target, as the molecule does not need to expend as much energy to adopt its bioactive conformation.[2][4] This pre-organization often translates directly to enhanced binding potency and selectivity.[1][5] The effect is so profound that introducing a spirocyclopropane adjacent to a substituent on a cyclohexane ring can surprisingly force even a bulky tert-butyl group into an axial position, a stark reversal of standard conformational preferences.[6][7]

Caption: Conformational locking via a cyclopropane scaffold.

Chapter 2: Strategic Applications in Drug Design

The unique physicochemical properties of cyclopropane translate into a wide array of strategic advantages during the drug discovery and optimization process.

The "Molecular Chisel": Enhancing Potency and Selectivity

The ability to rigidly control the spatial orientation of functional groups is a powerful tactic for optimizing drug-target interactions.[1] By locking a molecule into its bioactive conformation, a cyclopropyl group can significantly enhance binding potency and selectivity, which is critical for minimizing off-target effects.[2][5] For instance, in the development of peptide-based therapeutics, incorporating cyclopropane-containing amino acids can restrict the conformational freedom of the peptide backbone, preventing proteolytic hydrolysis and improving stability.[1][2][4] This strategy has been successfully applied to design novel renin inhibitors, where 1,2,3-trisubstituted cyclopropanes serve as rigid mimics of the extended β-strand conformation required for binding.[8]

A Shield Against Metabolism: Improving Pharmacokinetic Profiles

A major hurdle in drug development is overcoming rapid metabolic degradation. The cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation by cytochrome P450 (CYP450) enzymes, compared to linear aliphatic chains or larger rings.[1][5] This enhanced metabolic stability can lead to a longer in vivo half-life for a drug, allowing for less frequent dosing and improved patient compliance.[5] The causality lies in the fact that the rigid, strained ring is often a poor substrate for promiscuous CYP450 enzymes, which may have difficulty recognizing it or performing the necessary single-electron oxidation.[9]

A Critical Caveat: The Bioactivation of Cyclopropylamines

While often a metabolic shield, the cyclopropyl group is not universally inert. A significant liability arises when it is attached directly to an amine. Metabolism of cyclopropylamines can lead to CYP-mediated bioactivation, resulting in ring-opening and the formation of reactive intermediates.[10] These intermediates can form covalent adducts with proteins, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[10] Medicinal chemists must therefore exercise caution and screen for this potential liability when designing cyclopropylamine-containing drug candidates.

Caption: Bioactivation pathway of cyclopropylamine-containing drugs.

The Art of Mimicry: A Versatile Bioisostere

Bioisosterism—the replacement of one chemical group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[11] The cyclopropane ring is a highly effective and versatile bioisostere for a variety of common chemical motifs.[12] This strategy is often employed to navigate intellectual property space, improve physicochemical properties, or overcome specific liabilities.[9]

| Bioisosteric Replacement | Replaced Group | Key Advantages & Rationale | Example Application Area |

| Spirocyclopropane | gem-Dimethyl | Maintains steric bulk while increasing Fsp³ (fraction of sp³ carbons), which can improve solubility and reduce planarity.[9] | Cannabinoid receptor 1 (CB1) agonists[9] |

| Cyclopropyl | Isopropyl / tert-Butyl | Acts as a conformationally restricted mimic, improving metabolic stability and potentially enhancing potency.[9] | E3 ligase Von Hippel–Lindau (VHL) inhibitors[9] |

| Vinylcyclopropane | Alkene | Provides a more stable, non-planar alternative to a double bond, improving metabolic resistance while maintaining similar spatial vectors.[9] | General drug design |

| Cyclopropyl | Phenyl Ring | Increases Fsp³ and three-dimensionality, often improving solubility and metabolic profile while mimicking the steric footprint of an aromatic ring.[9] | General drug design |

Modulating Physicochemical Properties

Beyond its structural roles, the cyclopropane ring can be used to subtly tune a molecule's properties to overcome common drug development roadblocks:[2][4]

-

Lipophilicity: The introduction of a cyclopropane ring can modulate a molecule's LogP and LogD, impacting its solubility and permeability.[9]

-

Brain Permeability: In some cases, the rigid, lipophilic nature of the cyclopropane ring has been shown to increase a drug's ability to cross the blood-brain barrier.[2][4]

-

Plasma Clearance: By increasing metabolic stability, the cyclopropyl group can help to decrease plasma clearance, extending the drug's duration of action.[2][4]

Chapter 3: Synthetic Strategies & Methodologies

The widespread adoption of the cyclopropane ring in drug discovery has been enabled by robust and scalable synthetic methods.[13] While a comprehensive review of all cyclopropanation reactions is beyond the scope of this guide, we will highlight key approaches and provide detailed protocols for modern, field-relevant transformations.

Overview of Foundational Cyclopropanation Reactions

Classic methods remain highly relevant for the construction of the cyclopropane core:

-

Simmons-Smith Reaction: A well-known method that converts olefins to cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[14][15]

-

Diazo-Derived Carbene Addition: Involves the transition-metal-catalyzed (e.g., copper, rhodium) decomposition of diazo compounds to generate a carbene, which then adds across an alkene.[15]

-

Corey-Chaykovsky Reaction: Utilizes a sulfur ylide to react with an α,β-unsaturated carbonyl compound to form a cyclopropane.[14][16]

-

Michael-Initiated Ring Closure (MIRC): A versatile method for generating cyclopropanes with excellent enantioselectivity.[15][17][18]

Featured Protocol 1: Diastereoselective Synthesis of trans-2-Substituted-Cyclopropylamines

This modern protocol leverages a zinc homoenolate intermediate for the efficient synthesis of valuable trans-cyclopropylamines from readily available α-chloroaldehydes.[19] The causality behind the high diastereoselectivity lies in the thermodynamic preference for the trans product, which can be kinetically controlled by the addition of a polar aprotic co-solvent to prevent isomerization.[19]

Experimental Workflow:

Caption: Workflow for the synthesis of trans-cyclopropylamines.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the α-chloroaldehyde (1.0 equiv), zinc dust (2.0 equiv), and the desired amine (1.5 equiv).

-

Solvent Addition: Add the reaction solvent (e.g., THF) followed by a polar aprotic co-solvent such as DMF or MeCN (typically 1.5x the volume of THF) to ensure high trans selectivity.[19]

-

Reaction: Heat the reaction mixture (e.g., to 85 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

-

Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired trans-2-substituted-cyclopropylamine.

Featured Protocol 2: Late-Stage Cyclopropanation via 1,3-Diol Mesylation

A significant challenge in medicinal chemistry is the ability to modify complex, drug-like molecules in the final stages of a synthesis. This protocol enables the conversion of a 1,3-diol—a common motif in natural products and medicinal agents—into a cyclopropane ring under mild conditions, demonstrating high functional group tolerance.[20]

Step-by-Step Methodology:

-

Diol Mesylation: To a solution of the 1,3-diol substrate (1.0 equiv) in an anhydrous solvent (e.g., DCM) at 0 °C, add a base such as triethylamine (2.5 equiv). Add methanesulfonyl chloride (2.2 equiv) dropwise and allow the reaction to warm to room temperature. Stir until the reaction is complete.

-

Workup and Isolation: Perform an aqueous workup to isolate the crude 1,3-dimesylate, which can often be carried forward without further purification.

-

Reductive Cyclization: To a solution of the crude 1,3-dimesylate (1.0 equiv) in an appropriate solvent (e.g., THF), add zinc dust (4.0 equiv) and sodium iodide (8.0 equiv).

-

Reaction: Heat the mixture (e.g., to 70 °C) and stir until the starting material is consumed. The causality for using NaI is to facilitate the in situ formation of the more reactive 1,3-diiodide intermediate.

-

Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography to afford the cyclopropanated product.

Chapter 4: Case Studies - Cyclopropane in Action

The theoretical benefits of the cyclopropane ring are validated by its presence in numerous marketed drugs and clinical candidates.[9][21][22]

-

Tranylcypromine (MAO Inhibitor): A classic example where the cyclopropylamine motif is not just a structural element but a key pharmacophore. It acts as a mechanism-based irreversible inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) by forming a covalent adduct with the enzyme's FAD cofactor.[23]

-

Paxlovid (Nirmatrelvir component, COVID-19): This antiviral agent features a fused bicyclic system containing a cyclopropane ring. This rigid structure is crucial for orienting the key functional groups, such as the nitrile warhead, for optimal binding and inhibition of the SARS-CoV-2 main protease.

-

Lemborexant (Insomnia): The cyclopropane group in lemborexant, an orexin receptor antagonist, is a textbook example of using the ring to enforce conformational stability.[9] It locks the side chain, contributing to the high affinity and selectivity for the orexin receptors.

Conclusion & Future Outlook

The cyclopropane ring has transcended its status as a strained carbocycle to become a cornerstone of modern medicinal chemistry. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides chemists with a reliable toolkit to solve complex drug design challenges.[2][4] As synthetic methodologies for creating and functionalizing this motif become even more sophisticated and efficient,[21][24] the strategic incorporation of the cyclopropyl fragment will undoubtedly continue to rise, paving the way for the discovery of safer and more effective medicines across a wide range of human diseases.[13]

References

- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )

- The Crucial Role of Cyclopropane Deriv

- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. (URL: )

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

-

Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])

-

Kumar, A. K., et al. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. (URL: [Link])

- Bauld, N. L., et al. Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals. ElectronicsAndBooks. (URL: )

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. (URL: [Link])

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. (URL: [Link])

-

Scott, J. S., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. (URL: [Link])

-

Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. (URL: [Link])

-

Selective examples of cyclopropane-based drugs and natural products. ResearchGate. (URL: [Link])

-

Boteju, L. W., et al. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. (URL: [Link])

-

The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Bohrium. (URL: [Link])

-

Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. ResearchGate. (URL: [Link])

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (URL: [Link])

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (URL: [Link])

-

One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. (URL: [Link])

-

Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse. (URL: [Link])

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. (URL: [Link])

-

Keglevich, P., et al. Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect. (URL: [Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])

-

New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. (URL: [Link])

-

a) Synthetic strategies towards functionalized cyclopropanes and... ResearchGate. (URL: [Link])

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. (URL: [Link])

-

Wang, N., et al. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. (URL: [Link])

-

Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters. (URL: [Link])

-

Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society. (URL: [Link])

-

Synthesis of cyclopropanes. Organic Chemistry Portal. (URL: [Link])

-

Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. (URL: [Link])

-

Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (URL: [Link])

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL: [Link])

-

Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Selected cyclopropane‐containing drug molecules in the top 200... ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 7. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 8. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

The Hydroxyethyl Group [-CH₂CH₂OH]: A Physicochemical Powerhouse for Solubility and Reactivity Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyethyl moiety, structurally simple yet functionally profound, is a cornerstone functional group in medicinal chemistry and materials science. Its unique combination of a flexible two-carbon spacer and a terminal primary hydroxyl group imparts significant, predictable changes to the physicochemical properties of a parent molecule. This guide provides an in-depth exploration of the dual roles of the hydroxyethyl group: as a powerful solubilizing agent and as a versatile reactive handle. We will dissect the underlying mechanisms of its influence on aqueous solubility, driven by enhanced hydrogen bonding capabilities, and detail its reactivity profile, focusing on its role as a nucleophile in common synthetic transformations. This document is intended for researchers and drug development professionals seeking to leverage the hydroxyethyl group for molecular optimization, offering both foundational theory and actionable experimental protocols.

The Fundamental Architecture of Influence: The Hydroxyethyl Group

The hydroxyethyl group consists of an ethyl bridge (-CH₂CH₂-) connected to a hydroxyl group (-OH). This structure, seemingly an extension of a simple alcohol, possesses a unique electronic and steric character that dictates its function.

-

Polarity and Hydrogen Bonding: The terminal hydroxyl group is the primary driver of its physicochemical properties. The oxygen atom, with its lone pairs of electrons, acts as a potent hydrogen bond acceptor, while the hydroxyl proton serves as a hydrogen bond donor. This duality allows molecules appended with a hydroxyethyl group to integrate seamlessly into the hydrogen-bonding network of protic solvents like water.[1][2]

-

Flexibility: The single bonds within the ethyl spacer allow for free rotation, enabling the terminal -OH group to orient itself optimally for intermolecular interactions, such as hydrogen bonding or engaging with an enzyme's active site.

-

Reactivity: The primary alcohol is a versatile functional group, susceptible to a range of chemical modifications, including oxidation and nucleophilic substitution, making it a valuable handle for further molecular derivatization.[3][4]

Figure 1: Hydrogen bonding interactions of the hydroxyethyl group with water molecules, illustrating its role as both a hydrogen bond donor and acceptor, which is fundamental to its solubilizing effect.

Enhancing Solubility: From Insoluble to Freely Soluble

One of the most powerful applications of the hydroxyethyl group is its ability to dramatically increase the aqueous solubility of poorly soluble parent compounds.[5] This is a critical parameter in drug development, as sufficient solubility is often a prerequisite for bioavailability.

Mechanism of Solubility Enhancement

The introduction of a hydroxyethyl group enhances solubility primarily by disrupting the parent molecule's crystal lattice and increasing the favorability of its interaction with water (hydration).

-

Crystal Lattice Disruption: For solid compounds, the intermolecular forces in the crystal lattice must be overcome for dissolution to occur. The introduction of a flexible, polar hydroxyethyl group can sterically hinder efficient crystal packing, thereby lowering the lattice energy and making the dissolution process more energetically favorable.

-

Favorable Hydration: The primary driver is the formation of strong hydrogen bonds with water molecules.[1] As depicted in Figure 1, the hydroxyl group can donate a proton to a water molecule's oxygen and accept protons from other water molecules via its own oxygen's lone pairs. This allows the molecule to be effectively solvated, overcoming the hydrophobic effect that might dominate the parent scaffold.

Case Study: Cellulose and Starch Derivatives

The transformation of insoluble natural polymers into highly water-soluble materials via hydroxyethylation provides a compelling large-scale example of this principle.

-

Hydroxyethyl Cellulose (HEC): Natural cellulose is a polymer of glucose units that is completely insoluble in water due to extensive intramolecular and intermolecular hydrogen bonding that creates a rigid, crystalline structure. By reacting cellulose with ethylene oxide, hydroxyethyl groups are introduced onto the cellulose backbone.[6][7] These groups disrupt the original hydrogen-bonding network and present hydrophilic hydroxyl groups to the solvent, rendering HEC readily soluble in both cold and hot water.[8][9][10] The degree of substitution (DS)—the average number of hydroxyethyl groups per glucose unit—is a critical parameter that directly correlates with water solubility.[1][6]

-

Hydroxyethyl Starch (HES): Starch, while less crystalline than cellulose, still has limited water solubility. Hydroxyethylation of starch produces HES, a synthetic colloid used clinically as a plasma volume expander.[11][12][13] The hydroxyethyl groups increase water solubility and also sterically shield the polymer from degradation by α-amylase in the body, prolonging its circulation time.[11][14]

| Parameter | Parent Polymer | Hydroxyethylated Derivative | Primary Reason for Change |

| Solubility in Water | Cellulose: Insoluble | Hydroxyethyl Cellulose (HEC): Soluble[6][10] | Disruption of inter-chain H-bonds; introduction of hydrophilic -OH groups. |

| Solubility in Water | Starch: Sparingly Soluble | Hydroxyethyl Starch (HES): Highly Soluble[11][15] | Increased hydrophilicity and disruption of granular structure. |

| Application | Structural material | Thickener, binder, film-former[8][16] | Water solubility enables use in aqueous formulations. |

| Application | Energy storage | Plasma volume expander[14][17] | Enhanced solubility and stability in the bloodstream. |

Table 1: Comparison of parent polymers and their hydroxyethylated derivatives, highlighting the transformative effect of the hydroxyethyl group on aqueous solubility and application.

Factors Influencing Solubility of Hydroxyethylated Compounds

The effectiveness of the hydroxyethyl group as a solubilizer is not absolute and can be tuned by several factors:

-

Degree of Substitution (DS) / Molar Substitution (MS): For polymers, higher degrees of hydroxyethylation generally lead to better water solubility.[6]

-

Molecular Weight: In polymers like HEC, very high molecular weights can sometimes decrease the rate of dissolution due to chain entanglement, even if the polymer is inherently soluble.[18]

-

Temperature: For many HEC grades, solubility increases with temperature.[15][18]

-

pH: HEC is stable over a wide pH range (typically 2-12), but solubility can decrease in highly acidic conditions.[8][18]

The Reactive Nature of the Hydroxyethyl Group

Beyond its role in solubility, the terminal primary hydroxyl group is a versatile reactive handle for synthesizing analogs and conjugates. The oxygen atom is nucleophilic, and the entire group is susceptible to oxidation.[3]

The Hydroxyl Group as a Nucleophile

The lone pairs of electrons on the oxygen atom make the hydroxyl group nucleophilic, allowing it to attack electrophilic centers.[3][4] As a primary alcohol, it is relatively unhindered, favoring Sₙ2-type reactions.

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields esters. This is a common strategy in prodrug development to mask the polar hydroxyl group, increasing lipophilicity for better membrane permeation. The ester can then be hydrolyzed in vivo to release the active parent drug.

-

Etherification (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a strong base (e.g., NaH) creates a potent alkoxide nucleophile. This alkoxide can then react with an alkyl halide to form an ether, a stable linkage used to permanently modify a molecule's properties.

-

Reaction with Epoxides: The hydroxyl group can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy ether.[19] This reaction is fundamental to the synthesis of polymers like HEC, where the hydroxyl groups of cellulose attack ethylene oxide.[6][20]

Figure 2: Key reaction pathways for the hydroxyethyl group, showcasing its versatility as a synthetic handle for creating esters, ethers, and aldehydes.

Oxidation of the Hydroxyethyl Group

As a primary alcohol, the hydroxyethyl group can be oxidized. The choice of oxidizing agent determines the product:

-

Partial Oxidation to Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) will oxidize the primary alcohol to an aldehyde.

-

Full Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid.

This transformation is biologically relevant; for instance, in the conversion of pyruvate to acetyl CoA, a hydroxyethyl group bound to an enzyme is oxidized to an acetyl group.[21][22][23][24][25]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and analysis related to the hydroxyethyl group.

Protocol 1: Synthesis of a Hydroxyethyl Ether via Ethylene Carbonate

This protocol describes a common and safer alternative to using ethylene oxide gas for introducing a hydroxyethyl group onto a phenolic hydroxyl.

Objective: To synthesize bis(hydroxyethyl ether) of bisphenol A (BHE-BPA).[26]

Materials:

-

Bisphenol A (BPA)

-

Ethylene Carbonate (EC)

-

Potassium Carbonate (K₂CO₃), anhydrous (catalyst)

-

Reaction vessel with overhead stirrer, condenser, and nitrogen inlet

-

Heating mantle with temperature controller

-

HPLC for reaction monitoring

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean and completely dry.

-

Charging Reactants: To the vessel, add Bisphenol A (1.0 mole equivalent) and Ethylene Carbonate (2.0-2.2 mole equivalents).

-

Catalyst Addition: Add anhydrous Potassium Carbonate (0.05 mole equivalent) to the mixture.

-

Inert Atmosphere: Purge the vessel with dry nitrogen for 15 minutes to establish an inert atmosphere.

-

Reaction: Begin stirring and slowly heat the mixture to 150-160°C. The reaction will liberate CO₂ gas, which should be safely vented.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing the conversion of BPA by HPLC. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to 80°C. The crude product can be purified by recrystallization or column chromatography, depending on the desired purity.

Self-Validation: The progress and completion of the reaction are validated quantitatively by HPLC, tracking the disappearance of the BPA starting material. The identity of the BHE-BPA product should be confirmed by ¹H NMR and mass spectrometry.

Protocol 2: Quantifying the Impact on Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of a compound before and after introduction of a hydroxyethyl group.

Materials:

-

Parent compound and hydroxyethylated analog

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a validated quantitative method (e.g., UV-Vis detector)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Add an excess amount of the test compound (parent or analog) to a vial. An amount sufficient to result in a visible solid residue after equilibration is required.

-

Solvent Addition: Add a precise volume of PBS (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker. Shake at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Analysis: Inject the diluted sample onto the HPLC and determine the concentration by comparing the peak area to a standard curve.

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid in the vial after the equilibration period confirms that a saturated solution was achieved. The use of a validated, linear HPLC method ensures the accuracy of the quantification.

Conclusion